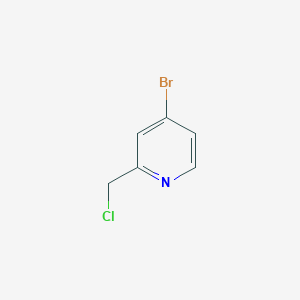

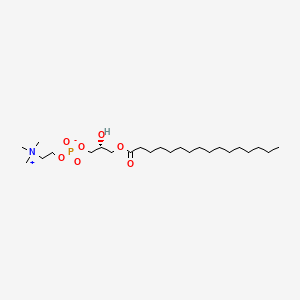

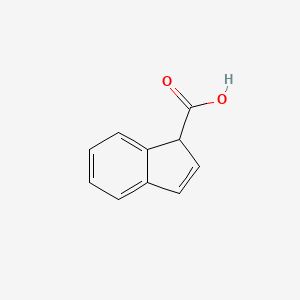

![molecular formula C18H16N2O B6594343 (1Z)-3,4,5,6,7,8-六氘代-1-[(2,4-二甲苯基)腙亚基]萘-2-酮 CAS No. 1014689-15-6](/img/structure/B6594343.png)

(1Z)-3,4,5,6,7,8-六氘代-1-[(2,4-二甲苯基)腙亚基]萘-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one” is a chemical compound with the molecular formula C18H16N2O . It is also known as "(1Z)-1-[(2,4-Dimethylphenyl)hydrazono]-2(1H)-naphthalenone" .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a new Schiff base compound, (Z)-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one, was prepared and structurally characterized by single-crystal X-ray diffraction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.332 Da and a monoisotopic mass of 276.126251 Da . The compound has a predicted log octanol-water partition coefficient (Log Kow) of 4.40, a boiling point of 417.38°C, and a melting point of 156.65°C .科学研究应用

抗癌和抗菌应用

萘酰亚胺化合物,包括像本问题中的萘结构的衍生物,在医学应用中显示出巨大的潜力。它们庞大的共轭平面结构允许与生物分子相互作用,表现出作为抗癌、抗菌、抗真菌和抗病毒剂的潜力。一些萘酰亚胺衍生物已进入癌症治疗的临床试验,突出了它们在为各种疾病开发潜在药物中的重要性 (Gong, Addla, Lv, & Zhou, 2016)。

诊断和成像剂

基于萘酰亚胺的化合物用作人工离子受体、荧光探针和细胞成像剂。它们在检测离子、生物分子、了解生物过程和确定药理和药代动力学性质方面发挥着重要作用。这突出了萘衍生物在生物相关物种检测和成像中的多功能性 (Gong, Addla, Lv, & Zhou, 2016)。

环境研究

对萘衍生物的研究延伸到环境科学,特别是在多环芳烃 (PAH) 的降解中。PAH(包括萘及其衍生物)的微生物降解是受污染场地生态恢复的主要机制。了解这些化合物的微生物分解代谢对于开发增强受 PAH 污染环境的生物修复的方法至关重要 (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008)。

电子和光物理应用

对萘衍生物的研究也发现与电子和光物理应用相关,包括开发 n 型半导体、传感器和储能材料。基于萘的化合物的结构多功能性允许它们用于各种技术应用,强调了有机化学和材料科学的交叉 (Segura, Juárez, Ramos, & Seoane, 2015)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one involves the condensation of 2-naphthol with 2,4-dimethylphenylhydrazine followed by deuteration of the resulting product.", "Starting Materials": [ "2-naphthol", "2,4-dimethylphenylhydrazine", "deuterium oxide", "sodium deuteroxide", "acetic anhydride", "sodium acetate", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g, 7.2 mmol) and 2,4-dimethylphenylhydrazine (1.5 g, 10.8 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in deuterium oxide (10 mL) and add sodium deuteroxide (0.5 g, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid (1 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the yellow solid from ethyl acetate to obtain (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one as a yellow solid (yield: 60%)." ] } | |

CAS 编号 |

1014689-15-6 |

分子式 |

C18H16N2O |

分子量 |

282.4 g/mol |

IUPAC 名称 |

3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |

InChI 键 |

JBTHDAVBDKKSRW-ONKFGEBXSA-N |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)C)C)O)[2H])[2H])[2H])[2H] |

SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C |

规范 SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |

颜色/形态 |

Red needles Brown-red crystals; red needles |

熔点 |

166 °C |

物理描述 |

C.i. solvent orange 7 appears as red crystals. Insoluble in water. Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |

溶解度 |

Insoluble in water; sol in ethanol, acetone and benzene Soluble in ethe |

蒸汽压力 |

0.00000001 [mmHg] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

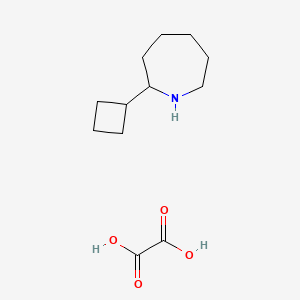

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

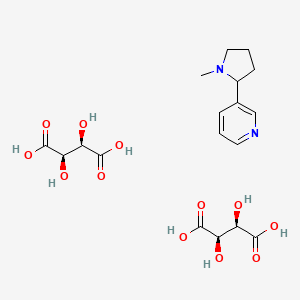

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)

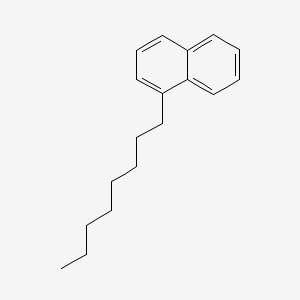

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)